REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[S:9][CH3:10].[Li]CCCC.[B:16](OC(C)C)([O:21]C(C)C)[O:17]C(C)C>C1COCC1>[F:8][C:6]1[CH:5]=[CH:4][C:3]([S:9][CH3:10])=[C:2]([B:16]([OH:21])[OH:17])[CH:7]=1
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Name
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|
Quantity
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700 mg
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Type
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reactant
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Smiles
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BrC1=C(C=CC(=C1)F)SC
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Name
|
|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
2.18 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0.804 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The reaction was stirred for 2 min at −78° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to warm to 0° C. over a period of approximately 90 min
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Duration
|
90 min
|
Type
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CUSTOM
|
Details
|
The reaction was quenched by addition of 1N HCl solution
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Type
|
STIRRING
|
Details
|
was stirred for 5 min
|
Duration
|
5 min
|
Type
|
EXTRACTION
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Details
|
The mixture was then extracted with EtOAc (2×50 mL)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with water (1×30 mL), brine (1×30 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
The crude product was then triturated with hexanes
|
Type
|
CUSTOM
|
Details
|
The resulting solid was purified by medium pressure chromatography (silica gel, 0 to 50% EtOAc:hexanes)
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C1)B(O)O)SC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |